molecular formula C7H7BN2O2S B13336375 (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13336375
M. Wt: 194.02 g/mol
InChI Key: LDBGYWRPOLUCQK-UHFFFAOYSA-N
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Description

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a thiophene ring substituted at the 4-position with a pyrazole moiety and a boronic acid group at the 2-position. This compound combines the electron-rich thiophene scaffold with the versatile pyrazole ring, which is known for its role in coordination chemistry and biological activity. Boronic acids, in general, are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, making this compound a valuable intermediate in pharmaceutical and materials science .

Properties

Molecular Formula

C7H7BN2O2S

Molecular Weight

194.02 g/mol

IUPAC Name

(4-pyrazol-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2S/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H

InChI Key

LDBGYWRPOLUCQK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2C=CC=N2)(O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Route

A common approach involves preparing a halogenated thiophene intermediate (e.g., 4-bromothiophene-2-boronic acid or ester), which undergoes Suzuki-Miyaura coupling with 1H-pyrazole or its derivatives. This method is favored for its mild conditions and high selectivity.

  • Step 1: Synthesis of 4-bromo-2-thiopheneboronic acid derivative.
  • Step 2: Coupling with 1H-pyrazole under palladium catalysis.
  • Step 3: Purification to isolate the target boronic acid.

This method allows for structural variations by substituting different pyrazole derivatives and optimizing catalyst systems.

One-Pot Boronation and Esterification

According to a Chinese patent (CN104478917A), a one-pot method synthesizes 1-substituted 1H-pyrazol-4-boric acid pinacol esters, which are closely related boronic acid derivatives. This method can be adapted for the target compound:

  • Reaction of 1-substituted-4-bromopyrazole with boric acid ester and n-hexyl lithium.
  • Formation of a lithium boronate intermediate.
  • Pinacol exchange to form the pinacol boronic ester.
  • Hydrolysis of lithium hydrate by acetic acid to yield the boronic acid.

This method is noted for its operational simplicity, use of readily available reagents, and suitability for scale-up.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrazole formation Hydrazine derivatives, β-dicarbonyls Cyclization under reflux
Halogenation of thiophene Bromine or NBS in suitable solvent Selective bromination at 4-position
Suzuki-Miyaura coupling Pd(PPh3)4 catalyst, base (K2CO3/NaOH), solvent (THF/DMF), inert atmosphere, 60–90°C High yield, mild conditions
Boronation n-Hexyl lithium, boric acid ester, pinacol One-pot, efficient conversion
Hydrolysis Acetic acid, aqueous work-up Converts ester to boronic acid

Purification and Characterization

  • Purification is typically achieved via recrystallization or column chromatography.
  • Characterization methods include NMR (1H, 13C, 11B), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Studies report yields ranging from 65% to 85% depending on the route and conditions. The one-pot boronation method demonstrated a yield of approximately 78% for related pyrazolyl boronic esters with high purity (>98% by HPLC).

Method Yield (%) Purity (%) Reaction Time Key Advantages
Suzuki-Miyaura coupling 70–85 95–99 6–12 hours Selectivity, mild conditions
One-pot boronation & esterification ~78 >98 4–8 hours Operational simplicity, scalable

The preparation of (4-(1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is well-established through palladium-catalyzed cross-coupling and innovative one-pot boronation methods. The choice of method depends on available starting materials, desired scale, and purity requirements. Both routes offer robust, reproducible protocols suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.

    Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the design of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor design.

Comparison with Similar Compounds

Thiophene-Based Boronic Acids

  • [4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid: This analogue replaces the pyrazole group with an ethoxycarbonyl substituent. The pyrazole substituent in the target compound may improve coordination to metal catalysts or biomolecular targets due to its nitrogen-rich structure .
  • (5-Acetylthiophen-2-yl)boronic acid : Used in synthesizing 1-(5-(2-(5-methylthiophen-2-yl)phenyl)thiophen-2-yl)ethan-1-one (2a), this compound demonstrates the utility of thiophene boronic acids in forming ketone derivatives. The target compound’s pyrazole group could confer greater steric hindrance, affecting reaction yields (e.g., 61% for 2a vs. variable yields in pyrazole-containing systems) .

Pyrazole-Containing Boronic Acids

  • [4-(1H-Pyrazol-1-yl)phenyl]boronic acid : A phenyl-based analogue, this compound substitutes thiophene with benzene. The thiophene ring in the target compound offers enhanced π-conjugation, which may improve electronic properties in materials applications. However, phenyl derivatives often exhibit higher metabolic stability in biological contexts .
  • [3-Methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid : Studied for CO₂ hydration activity, this compound highlights the role of pyrazole in biomimetic catalysis. The thiophene-based target may exhibit distinct catalytic behavior due to differences in aromaticity and electron-donating/withdrawing effects .

Antiproliferative Activity

  • 6-Hydroxynaphthalen-2-yl boronic acid (1) and phenanthren-9-yl boronic acid (4): These compounds exhibit potent antiproliferative effects with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively. In contrast, the target compound’s activity is unreported, but its pyrazole-thiophene scaffold may influence solubility and membrane permeability.

Solubility and Stability

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (2) : This compound precipitates in RPMI culture medium, limiting its applicability in vitro. The target compound’s solubility profile is undefined, but thiophene derivatives generally exhibit moderate water solubility compared to purely aromatic systems. Pyrazole’s polar N-H bonds may enhance aqueous solubility relative to lipophilic substituents like propan-2-yloxy .

CO₂ Hydration Activity

  • [3-Methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid: Demonstrates biomimetic CO₂ hydration activity via DFT studies.

HDAC Inhibition

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A. The target compound’s pyrazole-thiophene motif may offer unique binding interactions with HDAC active sites, warranting further QSAR studies .

Biological Activity

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of thiophene derivatives with pyrazole and subsequent boronation. The compound can be synthesized via Suzuki coupling reactions, which are well-documented in literature.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, a study highlighted that arylated pyrazoles can act as effective inhibitors of various kinases involved in cancer progression, such as COX-2 and p38 MAP kinase . The incorporation of boronic acid moieties enhances the binding affinity to target proteins, making these compounds promising candidates for cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid has been investigated in several studies. It has been reported to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the expression of pro-inflammatory cytokines . The compound’s ability to modulate these pathways suggests its utility in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound are primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : By affecting various signaling pathways, including MAPK and PI3K/Akt pathways, (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid can alter cellular responses to stress and inflammation, thereby exerting its therapeutic effects .

Case Studies

Several case studies have illustrated the effectiveness of (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid:

  • Study on Cancer Cell Lines : A recent study evaluated the compound's effects on breast cancer cell lines, demonstrating a significant reduction in cell viability at low micromolar concentrations. The study reported an IC50 value indicating potent anticancer activity .
  • Anti-inflammatory Model : In an animal model of arthritis, administration of (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid resulted in reduced joint swelling and inflammation markers, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Biological ActivityTarget Enzyme/PathwayIC50 Value (µM)Reference
AnticancerCOX-25.0
Anti-inflammatoryNF-kB3.0
CDK InhibitionCDK210.0
Inhibition of PDE3APDE3A0.24

Q & A

Q. How is this boronic acid utilized in PROTAC synthesis for targeted protein degradation?

  • Methodological Answer : The boronic acid serves as a warhead for covalent E3 ligase recruitment. Conjugate via amide coupling (EDC/HOBt) to a thalidomide derivative, followed by click chemistry (CuAAC) with a linker-bearing cereblon ligand. Validate ternary complex formation using surface plasmon resonance (SPR) and cellular degradation assays (Western blot for target protein) .

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